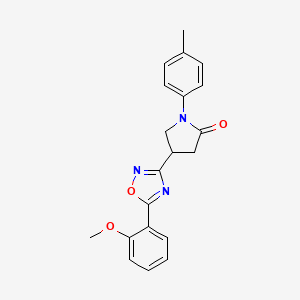

4-(5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)-1-(p-tolyl)pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)-1-(p-tolyl)pyrrolidin-2-one, also known as MPPO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPPO belongs to the family of pyrrolidin-2-one compounds and has shown promising results in various studies.

Applications De Recherche Scientifique

Organic Light-Emitting Diodes (OLEDs)

One application of oxadiazole derivatives, similar to the one , is in the development of efficient hole-blocking materials for organic light-emitting diodes (OLEDs). These materials, when used in OLEDs, contribute to improved device performance by enhancing electron-injection and hole-blocking efficiencies, leading to more efficient light emission from the emissive layer. Oxadiazole compounds are noted for their excellent electron-transporting properties, making them critical components in bilayer LED configurations for achieving high efficiency and brightness (Wang et al., 2001).

Anticancer Agents

Research into oxadiazole derivatives has also demonstrated their potential as apoptosis inducers and anticancer agents. These compounds have shown activity against breast and colorectal cancer cell lines by inducing apoptosis, a process of programmed cell death important for stopping the proliferation of cancer cells. The structure-activity relationship (SAR) studies of these compounds have helped in understanding the importance of specific functional groups for their anticancer activity, leading to the identification of molecular targets such as TIP47, an insulin-like growth factor II receptor binding protein (Zhang et al., 2005).

Corrosion Inhibition

Oxadiazole derivatives have been studied for their role as corrosion inhibitors, especially for protecting metals like steel in acidic environments. Their effectiveness is attributed to the adsorption of these molecules onto the metal surface, forming a protective layer that significantly reduces the rate of corrosion. The thermodynamic properties associated with the adsorption process of oxadiazole compounds have been thoroughly investigated to understand their inhibition mechanisms and efficiency in different acidic media (Bouklah et al., 2006).

Propriétés

IUPAC Name |

4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-(4-methylphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c1-13-7-9-15(10-8-13)23-12-14(11-18(23)24)19-21-20(26-22-19)16-5-3-4-6-17(16)25-2/h3-10,14H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMOIQOFELRWREN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NOC(=N3)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)-1-(p-tolyl)pyrrolidin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-(5-{[(benzoylamino)carbothioyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2974076.png)

![3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2974090.png)

![1-[(E)-2-(3-Chlorophenyl)ethenyl]sulfonyl-2-(3-fluorophenyl)piperazine;hydrochloride](/img/structure/B2974091.png)

![Ethyl 3-([(tert-butoxy)carbonyl]amino)propanoate](/img/structure/B2974094.png)

![Benzo[d][1,3]dioxol-5-yl(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2974098.png)

![2-[2-(2,2,2-Trifluoroethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2974099.png)